Hex-4-yn-2-yl methanesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hex-4-yn-2-yl methanesulfonate typically involves the reaction of hex-4-yn-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Hex-4-yn-2-ol+Methanesulfonyl chloride→Hex-4-yn-2-yl methanesulfonate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hex-4-yn-2-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products
Scientific Research Applications
Hex-4-yn-2-yl methanesulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of hex-4-yn-2-yl methanesulfonate involves its ability to act as an alkylating agent . The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biological molecules . This property makes it useful in various biochemical applications, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Hex-4-yn-2-yl methanesulfonate can be compared with other methanesulfonate esters, such as:
Ethyl methanesulfonate: Known for its use as a mutagen in genetic research.
Methyl methanesulfonate: Another alkylating agent used in biochemical studies.
Properties
IUPAC Name |
hex-4-yn-2-yl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-4-5-6-7(2)10-11(3,8)9/h7H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQTZNDQQQMCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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